molecular formula C15H15NO4S2 B2670719 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 463971-72-4

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2670719
CAS No.: 463971-72-4
M. Wt: 337.41
InChI Key: KSYBSJPJUZHNIN-WQLSENKSSA-N
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Description

The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • Z-configuration at the exocyclic double bond (C5 position), critical for biological activity .
  • 4-Ethoxyphenyl substituent at the C5 methylidene group, enhancing lipophilicity and influencing electronic properties.

Thiazolidinones are widely studied for antimicrobial, anticancer, and enzyme inhibitory activities. The ethoxy group in this compound may modulate pharmacokinetic properties compared to other arylidene derivatives .

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-3-20-11-6-4-10(5-7-11)8-12-13(17)16(15(21)22-12)9(2)14(18)19/h4-9H,3H2,1-2H3,(H,18,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYBSJPJUZHNIN-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-bromoacetic acid under basic conditions to yield the thiazolidinone ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The biological activity of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is primarily attributed to its ability to interact with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication machinery of microorganisms, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects: Electron-donating groups (e.g., ethoxy, morpholine) increase lipophilicity and may enhance membrane permeability . The propanoic acid moiety in the target compound offers better solubility than morpholine or acetamide derivatives .

Synthetic Efficiency: Microwave irradiation achieves higher yields (62–96%) compared to conventional methods (70–85%) . Potassium carbonate in ethanol is optimal for C-S bond formation in rhodanine derivatives .

Biological Activity: Anticancer activity is prominent in phenyl and benzylidene derivatives, with IC₅₀ values in the micromolar range . Antibacterial activity correlates with furan or thiophene substituents, likely due to enhanced π-π stacking with bacterial targets . The cinnamylidene derivative (Kinedak®) is clinically used for diabetes, highlighting the therapeutic versatility of thiazolidinones .

Physicochemical and Spectroscopic Comparisons

  • NMR Data :
    • The target compound’s ¹H NMR shows characteristic peaks for the ethoxy group (δ ~1.35 ppm for CH₃, δ ~4.10 ppm for OCH₂) and exocyclic CH= (δ ~7.75 ppm) .
    • Benzo[1,3]dioxole derivatives exhibit distinct OCH₂O signals at δ ~6.15 ppm .
  • Mass Spectrometry: HRMS confirms molecular ions at m/z 323.39 for the target compound, consistent with C₁₄H₁₃NO₄S₂ .

Research Findings and Challenges

  • Structure-Activity Relationships (SAR) :
    • The Z-configuration is essential for activity; E-isomers show reduced potency .
    • Substitution at the para position of the arylidene group (e.g., ethoxy, nitro) enhances target specificity .
  • Crystallographic Insights :
    • X-ray studies using SHELX and ORTEP-3 confirm planar geometries and hydrogen-bonding networks critical for stability .
  • Challenges: Low bioavailability in carboxylic acid derivatives due to high polarity . Synthetic complexity in introducing bulky substituents (e.g., prop-2-enoxy) .

Biological Activity

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, also known by its CAS number 313530-07-3, is a compound belonging to the thiazolidinone family. This compound has gained attention in various fields of scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is C14H13NO4S2C_{14}H_{13}NO_{4}S_{2}, with a molecular weight of 323.39 g/mol. The structure includes a thiazolidinone ring and an ethoxyphenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC14H13NO4S2C_{14}H_{13}NO_{4}S_{2}
Molecular Weight323.39 g/mol
CAS Number313530-07-3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Antitumor Effects

In vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay to evaluate cell viability after treatment with various concentrations of the compound.

Key Findings:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), HeLa (cervical cancer), and others.
  • IC50 Values :
    • K562: 83.20 µM
    • HeLa: >100 µM

These results suggest that while the compound exhibits some cytotoxic effects, it may not be as potent as established anticancer agents like doxorubicin.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For example:

  • PPARγ Modulation : Similar compounds have been identified as potential peroxisome proliferator-activated receptor gamma (PPARγ) modulators, which play roles in metabolic regulation and inflammation.
  • Enzyme Inhibition : The thiazolidinone ring may inhibit enzymes involved in inflammatory pathways or cancer progression.

Case Studies

Several studies have documented the biological effects of thiazolidinone derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized various thiazolidinone derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Evaluation :
    • A detailed study involving multiple cancer cell lines demonstrated that while some derivatives exhibited moderate cytotoxicity, they did not surpass the efficacy of conventional chemotherapeutics.
    • The study emphasized the need for further optimization to enhance potency and selectivity towards cancer cells.

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